delta - Octalactone - d4
Description
Structural Features
Delta-Octalactone-d4 consists of a tetrahydro-2H-pyran-2-one scaffold with four deuterium atoms replacing hydrogen at specific positions. The lactone ring structure is critical for its stability and reactivity.
| Property | Delta-Octalactone-d4 | Non-Deuterated δ-Octalactone |
|---|---|---|
| Molecular Formula | C₈H₁₀D₄O₂ | C₈H₁₄O₂ |
| Molecular Weight (g/mol) | 146.224 | 142.20 |
| CAS Number | 1394230-26-2 | 698-76-0 |
| Unlabelled CAS Number | 698-76-0 | – |
| Deuterium Positions | Specific positions (e.g., ring substituents) | – |
IUPAC and Common Nomenclature
- IUPAC Name : 6-Propyltetrahydro-2H-pyran-2-one-d4
- Synonyms : Tetrahydro-6-propyl-2H-pyran-2-one-d4, 5-Hydroxyoctanoic acid δ-lactone-d4
- Ring Size : Six-membered (δ-lactone)
Historical Context in Lactone Research
Lactones have been studied since the 19th century, with Wilhelm Fittig first describing them in 1880. δ-Octalactone itself gained attention in the 20th century for its role in flavor chemistry, particularly in coconut and dairy aromas. The development of deuterated analogs like δ-octalactone-d4 emerged from advances in isotopic labeling techniques, driven by the need for reliable internal standards in mass spectrometry.
Key milestones include:
- Early Synthesis : δ-Octalactone was first synthesized via cyclization of 5-hydroxyoctanoic acid.
- Analytical Applications : Deuterated lactones became critical for quantifying low-abundance compounds in food and biological matrices.
Significance in Isotopic Labeling Studies
Mechanism of Action
Deuterium labeling minimizes ionization interference during mass spectrometry (MS) by shifting molecular ions to distinct mass-to-charge (m/z) ratios. For δ-octalactone-d4, the D₄ substitution ensures a +4 m/z shift relative to the non-deuterated form, enabling unambiguous detection.
Applications in Quantitative Analysis
- Food Science : Stable isotope dilution assays (SIDAs) using δ-octalactone-d4 quantify lactones in dairy products and chocolate.
- Pharmaceuticals : Deuterated lactones aid in tracing drug metabolites or degradation pathways.
Comparison with Non-Deuterated δ-Octalactone
Physical and Chemical Properties
| Property | δ-Octalactone-d4 | δ-Octalactone |
|---|---|---|
| Boiling Point | ~238°C (estimated) | 238°C |
| Density | ~1.00 g/cm³ (estimated) | 1.00 g/cm³ |
| Refractive Index | ~1.45 (estimated) | 1.45 |
| Deuterium Content | 4 atoms | 0 |
Analytical Performance
Deuterated δ-octalactone demonstrates superior sensitivity in GC-MS due to reduced co-elution with matrix components. For example, in dairy cream analysis, δ-octalactone-d4 enables precise quantification of δ-decalactone and δ-dodecalactone.
Current Research Landscape
Food and Flavor Chemistry
- Dairy Products : δ-Octalactone-d4 is used to study lactone formation in cream during heat treatment, with δ-dodecalactone showing 13–19-fold increases post-processing.
- Chocolate Flavoring : Patents highlight δ-octalactone’s role in enhancing creaminess in confectionary products, often paired with γ-nonalactone and δ-decalactone.
Biomedical Applications
Properties
CAS No. |
1394230-26-2 |
|---|---|
Molecular Formula |
C8H10D4O2 |
Molecular Weight |
146.22 |
Purity |
95% min. |
Synonyms |
delta - Octalactone - d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Lactones are classified by ring size (γ = 5-membered, δ = 6-membered) and substituents, which influence their aroma profiles and applications. Below is a comparative analysis of delta-octalactone-d4 and related lactones:
Research Insights
- Molecular Interactions: delta-Octalactone shows higher binding affinity to insect odorant receptors (e.g., GffOr85b: −22.14 kcal/mol) than gamma-Octalactone, explaining its dual role in attractants and repellents . In fruit volatiles, delta-Octalactone is a minor component in mangoes but critical in raspberry aroma .
- Thermal Stability :
- delta-Octalactone is more heat-sensitive than gamma-Octalactone, requiring storage in cool, dry conditions to prevent degradation .
Q & A
Q. How should researchers document isotopic purity data for δ-Octalactone-d₄ in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
